molecular formula C6H6Cl6<br>C6H6Cl6<br>ClCH(CHCl)4CHCl B120758 Hexachlorocyclohexane CAS No. 319-84-6

Hexachlorocyclohexane

Cat. No.: B120758
CAS No.: 319-84-6
M. Wt: 290.8 g/mol
InChI Key: JLYXXMFPNIAWKQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Lindane interacts with various enzymes and proteins in biochemical reactions. For instance, bacterial isolates capable of degrading Lindane have been identified . These bacteria, such as Planomicrobium sp. strain Cal-11e and Planococcus sp. strain Tr-12d, exhibit Lindane tolerance and biodegradation ability .

Cellular Effects

Lindane has significant effects on various types of cells and cellular processes. It influences cell function by interacting with cellular biomolecules. The degradation of Lindane by bacterial strains leads to the production of γ-pentachlorocyclohexene (γ-PCCH) as the primary degradation metabolite .

Molecular Mechanism

The molecular mechanism of Lindane action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The degradation of Lindane by bacterial strains results in the release of chloride ions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lindane change over time. The degradation of Lindane by bacterial strains such as Cal-11e and Tr-12d was observed to be 60.0% and 64.77% respectively after 15 days .

Chemical Reactions Analysis

Hexachlorocyclohexane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

1,2,3,4,5,6-hexachlorocyclohexane
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InChI

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H
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InChI Key

JLYXXMFPNIAWKQ-UHFFFAOYSA-N
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Canonical SMILES

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl
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Molecular Formula

C6H6Cl6, Array
Record name HEXACHLOROCYCLOHEXANE (ALL ISOMERS)
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DSSTOX Substance ID

DTXSID2020684, DTXSID7020685, DTXSID2020686, DTXSID7020687, DTXSID5024134, DTXSID0024135, DTXSID901310407
Record name alpha-1,2,3,4,5,6-Hexachlorocyclohexane
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Molecular Weight

290.8 g/mol
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Physical Description

Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation., WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR.
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Solubility

Insoluble in water, Soluble in 100% alcohol, chloroform, ether, SOL IN ETHYL ALCOHOL & ETHYL ETHER, Practically insoluble in water., Soluble in benzene and chloroform., Solubility in water: very poor
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Density

1.675, 1.9 g/cm³
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Vapor Pressure

VP: 0.0317 mm Hg at 20 °C, VP: Approx 0.5 mm Hg at 60 °C
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Mechanism of Action

Lindane is an organochloride insecticide that has similar neurotoxic protperties to DDT. It exerts its parasiticidal action by being directly absorbed through the parasite's exoskeleton (primarily lice, or scabies) and their ova. The gamma-aminobutyric acid (GABA(1)) receptor/chloride ionophore complex is the primary site of action for lindane, and other insecticides such as endosulfan, and fipronil. Blockage of the GABA-gated chloride channel reduces neuronal inhibition, which leads to hyperexcitation of the central nervous system. This results in paralysis, convulsions, and death. Lindane has very low ovicidal activity.
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Impurities

The crude product contains up to 4% of heptachlorocyclohexane & traces of octachlorocyclohexane.
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Color/Form

White or yellowish powder or flakes, White crystalline powder, White-colored powder, Colorless, sand-like powder, Grayish or brownish amorphous solid /crude product/

CAS No.

608-73-1, 58-89-9, 319-84-6, 319-85-7, 319-86-8, 6108-10-7, 6108-11-8, 6108-12-9, 6108-13-0, 119911-69-2
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Melting Point

Varies with isomeric composition, MP: 113 °C, The different isomers differ widely in their melting points.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexachlorocyclohexane
Reactant of Route 2
Hexachlorocyclohexane
Reactant of Route 3
Hexachlorocyclohexane
Reactant of Route 4
Hexachlorocyclohexane
Reactant of Route 5
Reactant of Route 5
Hexachlorocyclohexane
Reactant of Route 6
Reactant of Route 6
Hexachlorocyclohexane

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